molecular formula C30H50O4 B150003 Briodulcosigenina CAS No. 4965-97-3

Briodulcosigenina

Número de catálogo B150003
Número CAS: 4965-97-3
Peso molecular: 474.7 g/mol
Clave InChI: FPMQKXQOBKDVHF-ZGUWQJCPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from Siratia grosvenori. It has demonstrated significant anti-inflammatory effects and has been studied for its potential benefits in treating pulmonary fibrosis (PF). BDG has been shown to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress, both in vitro and in vivo, suggesting its therapeutic potential in ameliorating conditions like PF .

Synthesis Analysis

The synthesis of bryostatin analogues, which are structurally related to BDG, involves complex organic reactions. For instance, the total synthesis of bryostatin 1, a related compound, was achieved through a highly convergent route. This included the formation of pyran rings A and C, united by pyran annulation, and further elaborations such as macrolactonization . Another approach involved the desymmetrization by ketalization/ring-closing metathesis to synthesize the northern hemisphere (C1-C16) of bryostatin 1 . These methods highlight the intricate chemistry involved in synthesizing such complex molecules, which may be relevant to the synthesis of BDG.

Molecular Structure Analysis

The molecular structure of BDG, while not detailed in the provided papers, is likely to be complex given its classification as a cucurbitane-type triterpene. The synthesis of related compounds involves the construction of polyketide "spacer" domains and macrotransacetalization processes, indicating a multi-faceted structure with multiple rings and functional groups .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bryostatin analogues, which are structurally related to BDG, include pyran annulation, desymmetrization by ketalization/ring-closing metathesis, and macrotransacetalization. These reactions are crucial for forming the intricate polyketide structures characteristic of these compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of BDG are not explicitly detailed in the provided papers, the studies on bryostatin analogues suggest that these compounds have nanomolar to picomolar affinity for protein kinase C (PKC), which is indicative of their potent biological activity . The synthesis of bryostatin 2, for example, involved the construction of anti-1,3-diol arrays and the use of aldol and directed reduction steps, which are indicative of the compound's complex stereochemistry and functional group arrangement .

Relevant Case Studies

In a case study involving BDG, it was administered to mice at a dose of 10 mg/kg/day for 14 days to evaluate its effects on bleomycin-induced pulmonary fibrosis. The study found that BDG could ameliorate the structural changes in histopathology, reduce collagen deposition, and improve survival and weight of the mice. The treatment also modulated the expression of several markers associated with fibrosis, such as TGF-β1, p-Smad2/3, α-SMA, COL-I, and NOX4. These effects were attributed to the activation of AMPK by BDG, as demonstrated by molecular docking technology .

Aplicaciones Científicas De Investigación

Efectos antiinflamatorios

BDG, un triterpenoide de tipo cucurbitano, se ha aislado de las raíces de Bryonia dioca y posee notables efectos antiinflamatorios . Se ha utilizado en estudios para explorar su efecto beneficioso contra los trastornos intestinales .

Tratamiento de la colitis ulcerosa

BDG ha demostrado un potencial en el tratamiento de la colitis ulcerosa (CU). En un estudio, la administración oral de BDG mejoró significativamente la longitud del colon, el índice de actividad de la enfermedad y alivió el daño histopatológico colónico en ratones inducidos con colitis inducida por sulfato de dextrano sódico (DSS) . Se descubrió que inhibe la apoptosis de las células epiteliales intestinales y suprime la activación del inflamasoma NLRP3, lo que resultó en la restauración de la barrera intestinal .

Prevención de la lesión pulmonar

BDG ha demostrado un potencial en la prevención de la lesión pulmonar. En el mismo estudio mencionado anteriormente, BDG previno significativamente los síntomas de los trastornos respiratorios y reprimió la inflamación alveolar al regular la colitis crónica inducida por DSS en ratones .

Tratamiento de la fibrosis pulmonar

BDG se ha estudiado por sus posibles beneficios en el tratamiento de la fibrosis pulmonar (FP). En un estudio, se descubrió que BDG podría mejorar las células epiteliales alveolares de ratón MLE-12 estimuladas por TGF-β1 y los ratones con FP inducida por bleomicina (BLM) . Se descubrió que inhibe la transición epitelio-mesénquima (EMT) y el estrés oxidativo .

Efectos antifibróticos

BDG ha mostrado efectos antifibróticos. En el mismo estudio mencionado anteriormente, se descubrió que la activación de AMPK modulada por BDG no solo mejoró las vías de señalización TGF-β1/Smad2/3 sino que también medió parcialmente los efectos de supresión sobre EMT y el estrés oxidativo, mediando así los efectos antifibróticos .

Tratamiento de la osteoporosis

BDG ha mostrado un potencial en el tratamiento de la osteoporosis. En un estudio, se descubrió que BDG suprimía significativamente el peso corporal y aumentaba el peso uterino, y aumentaba significativamente la densidad mineral ósea en todo el fémur, la cabeza del fémur, el fémur distal y el fémur proximal .

Mecanismo De Acción

Target of Action

Bryodulcosigenin (BDG) is a cucurbitane-type triterpene that has been isolated from the roots of Bryonia dioca . It primarily targets intestinal epithelial cells and alveolar epithelial cells . These cells play a crucial role in maintaining the integrity of the intestinal and alveolar barriers, respectively .

Mode of Action

BDG interacts with its targets by inhibiting the degradation of tight junction proteins (occludin and ZO-1) and suppressing the elevated apoptosis seen in intestinal epithelial cells . It also attenuates damage in alveolar epithelial cells co-cultured with intestinal epithelial cells under inflammatory conditions .

Biochemical Pathways

BDG affects several biochemical pathways. It inhibits the activation of the NLRP3 inflammasome , a multiprotein complex responsible for the activation of inflammatory responses . BDG also modulates the TGF-β1/Smad2/3 signaling pathways , which are involved in the regulation of cell growth and differentiation .

Pharmacokinetics

It’s known that bdg is administered orally at a dose of 10 mg/kg/day

Result of Action

BDG has marked anti-inflammatory effects . It significantly improves colon length, disease activity index, and alleviates colonic histopathological damage in dextran sulfate sodium (DSS)-induced colitis mice . BDG also prevents the symptoms of respiratory disorders and represses alveolar inflammation .

Action Environment

The action of BDG is influenced by the inflammatory conditions under which the cells are cultured . In the presence of inflammation, BDG exhibits protective effects against tissue damage . .

Propiedades

IUPAC Name

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24?,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMQKXQOBKDVHF-ZGUWQJCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331635
Record name Bryodulcosigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4965-97-3
Record name Bryodulcosigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryodulcosigenin
Reactant of Route 2
Bryodulcosigenin
Reactant of Route 3
Bryodulcosigenin
Reactant of Route 4
Bryodulcosigenin
Reactant of Route 5
Bryodulcosigenin
Reactant of Route 6
Bryodulcosigenin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.